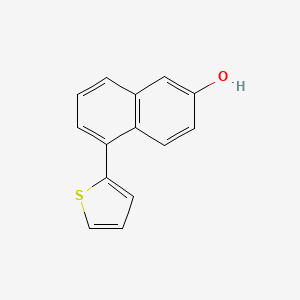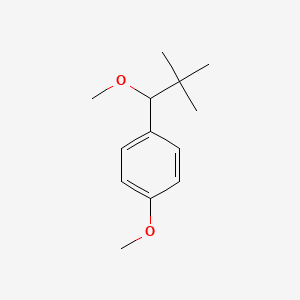![molecular formula C9H18O2S B14254833 4-[(Pentylsulfanyl)methyl]-1,3-dioxolane CAS No. 374551-56-1](/img/structure/B14254833.png)
4-[(Pentylsulfanyl)methyl]-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Pentylsulfanyl)methyl]-1,3-dioxolane is an organic compound characterized by a dioxolane ring substituted with a pentylsulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Pentylsulfanyl)methyl]-1,3-dioxolane typically involves the reaction of 1,3-dioxolane with a pentylsulfanyl methylating agent. One common method includes the use of 3-[(alkylsulfanyl)methyl]pentane-2,4-diones as intermediates . The reaction is often carried out in the presence of a catalyst such as zinc chloride or hydrochloric acid under microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The use of microwave-assisted synthesis can be scaled up for industrial purposes, providing an efficient and cost-effective method for producing this compound .
Análisis De Reacciones Químicas
Types of Reactions
4-[(Pentylsulfanyl)methyl]-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanyl group or to modify the dioxolane ring.
Substitution: The pentylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
4-[(Pentylsulfanyl)methyl]-1,3-dioxolane has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-[(Pentylsulfanyl)methyl]-1,3-dioxolane involves its interaction with molecular targets through its sulfanyl and dioxolane functional groups. These interactions can affect various biochemical pathways, leading to its observed effects. The specific molecular targets and pathways involved depend on the context of its application, such as its use in pharmaceuticals or as a reagent in chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-[(Pentylsulfanyl)methyl]-1,3-dioxolane include:
- 3-[(Alkylsulfanyl)methyl]pentane-2,4-diones
- 4-[(Alkanesulfonyl)methyl]-3,5-dimethyl-1H-pyrazoles
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a dioxolane ring and a pentylsulfanyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
374551-56-1 |
|---|---|
Fórmula molecular |
C9H18O2S |
Peso molecular |
190.31 g/mol |
Nombre IUPAC |
4-(pentylsulfanylmethyl)-1,3-dioxolane |
InChI |
InChI=1S/C9H18O2S/c1-2-3-4-5-12-7-9-6-10-8-11-9/h9H,2-8H2,1H3 |
Clave InChI |
IGRBVSCHLTZWBE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCSCC1COCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene, [3-(2-propenyl)-1-octynyl]-](/img/structure/B14254753.png)
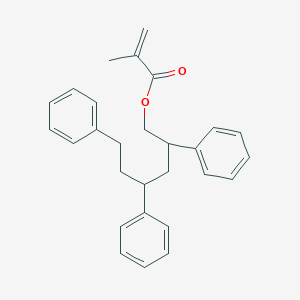
![Acetic acid;2-[2-(3-iodoprop-2-ynoxy)ethoxy]ethanol](/img/structure/B14254756.png)
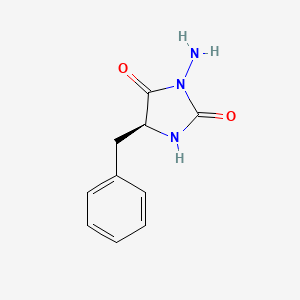
![N-[(Pyridin-2-yl)sulfanyl]cyclohexanamine](/img/structure/B14254772.png)
![9-[2-(Naphthalen-1-YL)ethyl]-9H-carbazole](/img/structure/B14254775.png)

![1h-Pyrrolo[2,3-b]pyridine, 6-methyl-4-nitro-1-(phenylsulfonyl)-](/img/structure/B14254788.png)

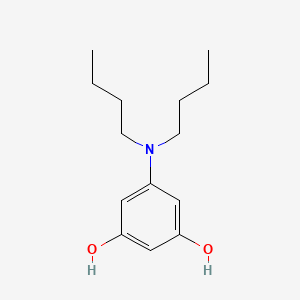
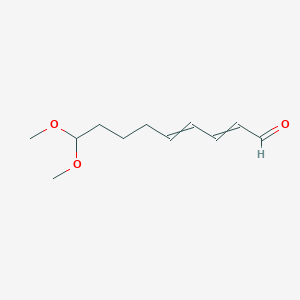
![[1,3]Thiazolo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B14254815.png)
